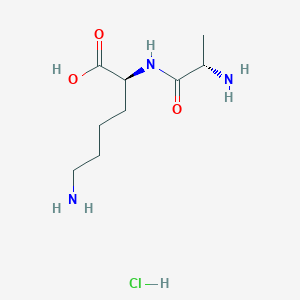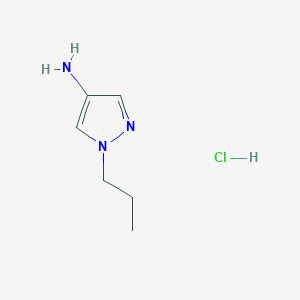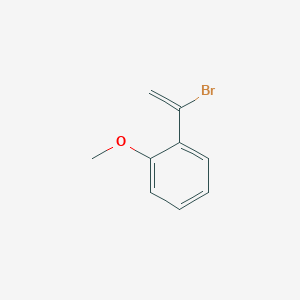
1-(1-Bromovinyl)-2-methoxybenzene
Overview
Description
1-(1-Bromovinyl)-2-methoxybenzene is likely a brominated vinyl compound with a methoxy group attached to the benzene ring . The presence of the bromovinyl group suggests that it could participate in various chemical reactions, particularly those involving nucleophilic substitution.
Synthesis Analysis
While specific synthesis methods for 1-(1-Bromovinyl)-2-methoxybenzene are not available, similar compounds such as (1-Bromovinyl)trimethylsilane are typically synthesized through the reaction of Vinyltrimethylsilane with Bromine at low temperatures followed by dehydrohalogenation in the presence of an amine base.
Molecular Structure Analysis
The molecular structure of 1-(1-Bromovinyl)-2-methoxybenzene would likely include a benzene ring with a methoxy group (-OCH3) and a bromovinyl group (-CH=CHBr) attached.
Chemical Reactions Analysis
Bromovinyl compounds like 1-(1-Bromovinyl)-2-methoxybenzene can participate in a variety of chemical reactions. They can undergo lithium–halogen exchange in the presence of alkyllithium and serve as a dienophile in [4+2] cycloaddition reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-Bromovinyl)-2-methoxybenzene would depend on its exact structure. Similar compounds like (1-Bromovinyl)trimethylsilane are clear liquids with a density of 1.156 g/mL at 25 °C and a boiling point of 124 °C .
Scientific Research Applications
Synthesis of Organic Compounds : In the field of organic synthesis, 1-(1-Bromovinyl)-2-methoxybenzene is utilized as a key compound. For instance, it's involved in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, which have applications in creating low-coordinate phosphorus atom(s) compounds (Toyota et al., 2003). Additionally, its derivatives are used in the synthesis of various floral fragrances and compounds with potential applications in liquid crystals (Scrivanti et al., 2008).
Material Science Applications : In materials science, compounds derived from 1-(1-Bromovinyl)-2-methoxybenzene are used in the creation of conducting polymers. For example, its derivatives play a role in the electrochemical polymerization leading to novel conducting polymers with potential applications in electronics and photonics (Huang et al., 2012).
Environmental Studies : In the context of environmental research, studies on compounds like methoxybenzene (related to 1-(1-Bromovinyl)-2-methoxybenzene) focus on understanding their behavior as potential air pollutants and their reactions in the atmosphere. This is crucial for assessing the environmental impact and for formulating strategies to mitigate air pollution (Sun et al., 2016).
Mechanism of Action
Target of Action
Bromovinyl compounds are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 1-(1-Bromovinyl)-2-methoxybenzene involves its interaction with its targets through a process known as transmetalation . In this process, the bromovinyl group acts as a leaving group, allowing the compound to form a new bond with its target .
Biochemical Pathways
Bromovinyl compounds are known to participate in the suzuki–miyaura cross-coupling reaction , which could potentially affect various biochemical pathways.
Result of Action
The compound’s participation in the suzuki–miyaura cross-coupling reaction suggests that it could potentially influence the formation of carbon–carbon bonds , which are fundamental to many biological processes.
Action Environment
The action, efficacy, and stability of 1-(1-Bromovinyl)-2-methoxybenzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which the compound participates is known to be influenced by factors such as temperature, pH, and the presence of a catalyst .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-bromoethenyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQFMHKOYWYKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromovinyl)-2-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



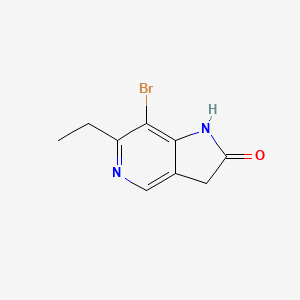
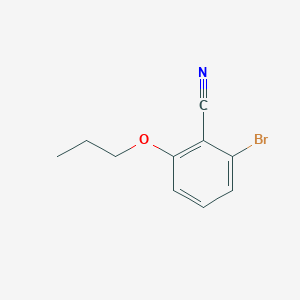
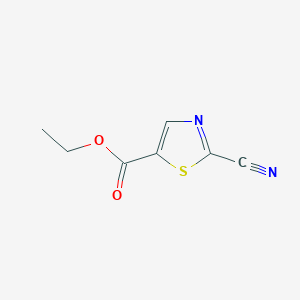
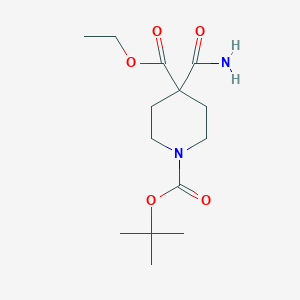

![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)
![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)
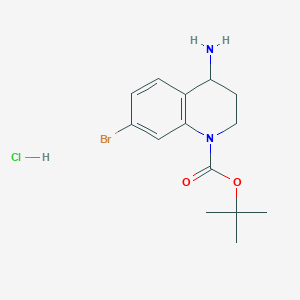
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)
![3-Aza-bicyclo[4.1.0]heptane hydrochloride](/img/structure/B1378164.png)
